Dryobalanone

Beschreibung

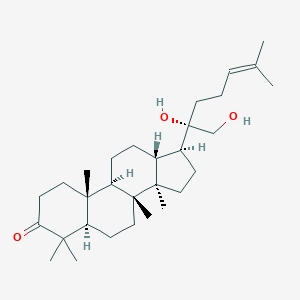

Dryobalanone (C₃₀H₅₀O₃) is a triterpenoid compound primarily isolated from Dryobalanops aromatica, a tropical tree native to Southeast Asia. It is a secondary metabolite found in the plant’s resin, essential oils, and exudates, often co-occurring with other terpenoids such as d-borneol, asiatic acid, and erythrodiol . Structurally, this compound is characterized by a dammarane-type skeleton, confirmed through early crystallographic studies . Variability in its phytochemical profile has been attributed to environmental and geographical factors, impacting both qualitative and quantitative yields .

Eigenschaften

CAS-Nummer |

17939-10-5 |

|---|---|

Molekularformel |

C30H50O3 |

Molekulargewicht |

458.7 g/mol |

IUPAC-Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-1,2-dihydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H50O3/c1-20(2)9-8-15-30(33,19-31)22-12-17-28(6)21(22)10-11-24-27(5)16-14-25(32)26(3,4)23(27)13-18-29(24,28)7/h9,21-24,31,33H,8,10-19H2,1-7H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 |

InChI-Schlüssel |

UFJPCTSKTPSJTK-SGAOCFLWSA-N |

SMILES |

CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |

Isomerische SMILES |

CC(=CCC[C@@](CO)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C |

Kanonische SMILES |

CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Dryobalanone belongs to the triterpenoid class, sharing structural motifs with asiatic acid, erythrodiol, and dipterocarpol. Key differences lie in functional groups and oxidation states:

| Compound | Molecular Formula | Core Structure | Functional Groups | Source Plant |

|---|---|---|---|---|

| This compound | C₃₀H₅₀O₃ | Dammarane | Ketone, hydroxyl groups | Dryobalanops aromatica |

| Asiatic Acid | C₃₀H₄₈O₅ | Ursane | Carboxylic acid, hydroxyl groups | Centella asiatica |

| Erythrodiol | C₃₀H₅₀O₂ | Oleanane | Diol groups | Olea europaea (olive) |

| Dipterocarpol | C₃₀H₅₂O₂ | Dammarane | Hydroxyl groups | Dipterocarpus spp. |

Key Insight: this compound’s ketone group distinguishes it from asiatic acid (carboxylic acid) and erythrodiol (diols), influencing solubility and receptor binding .

Pharmacological Activity

This compound exhibits dual ETA/ETB receptor antagonism, a rare property among triterpenoids. Comparative docking scores (Table 1) highlight its specificity:

Table 1 : Docking Scores (kcal/mol) for Receptor Antagonists

| Compound | ETA Receptor Score | ETB Receptor Score |

|---|---|---|

| This compound | -2.28 | -2.06 |

| Aristolochic Acid A | -1.42 | -0.46 |

| Tetrandrine | -3.80 | -2.81 |

| γ-L-Glutamyl-S-(prop-1-enyl)cystein sulfoxide | -1.88 | -1.62 |

Key Insight: this compound shows moderate ETA/ETB affinity compared to tetrandrine (a bisbenzylisoquinoline alkaloid) but superior to aristolochic acid A, which is nephrotoxic . This positions this compound as a safer candidate for further study.

Occurrence and Variability in Natural Sources

This compound’s presence in D. aromatica exudates varies significantly across studies:

Table 2 : Comparative Phytochemical Profiles of D. aromatica Essential Oils

| Study | Major Components (this compound %*) | Geographical Origin |

|---|---|---|

| Huang & Lu (2003) | d-borneol (35%), β-caryophyllene (22%), This compound (8%) | Malaysia |

| Current Study (2021) | α-pinene (28%), terpinen-4-ol (19%), This compound (4%) | Indonesia |

*Approximate relative abundance in essential oil.

Key Insight: Environmental factors (e.g., soil composition, climate) and extraction methods critically influence this compound yields, complicating standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.